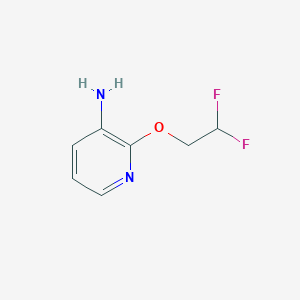
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one
Übersicht
Beschreibung
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CFMPO) is an organic compound belonging to the class of chlorofluorophenyl compounds. CFMPO is a synthetically produced compound which has been used for various scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Derivatives : Pero, Babiarz-Tracy, and Fondy (1977) synthesized derivatives of 3-fluoro-, 3-chloro-, and 3-bromopropan-2-one, discussing their structure-activity relationships, including chemical structure, alkylating ability, toxicity, and antitumor effects (Pero, Babiarz-Tracy, & Fondy, 1977).
- Photocyclization Studies : Košmrlj and Šket (2007) investigated the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione, including 2-chloro-2-fluoro derivatives, leading to the formation of 3-fluoroflavones (Košmrlj & Šket, 2007).
- Crystal Growth and Characterization : Meenatchi et al. (2015) conducted a study on the crystal growth and characterization of a related compound, 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, examining its structural and thermal properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Chemical Reactions and Properties
- Heck Reaction Involvement : Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, a compound closely related to the one , demonstrating its reactivity and potential in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
- Gas-Phase Pyrolysis : Volchkov, Lipkind, and Nefedov (2019) studied the gas-phase pyrolysis of isomeric 2-chloro-2-fluoro-1-phenylcyclopropanes, providing insight into the thermal behavior and reaction pathways of similar fluorinated and chlorinated compounds (Volchkov, Lipkind, & Nefedov, 2019).
Pharmaceutical and Biological Research
- Antibacterial Activity : Dickens et al. (1991) synthesized and evaluated the biological activity of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan+++-1-one, a compound with structural similarities, showing specific activity against anaerobic bacteria (Dickens et al., 1991).
Materials Science
- Refractive Index Studies : Chavan and Gop (2016) conducted a study on the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvents, analyzing parameters such as molar refraction and internal pressure, which could be relevant to materials research involving related compounds (Chavan & Gop, 2016).
Eigenschaften
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMKRXIBIHJVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



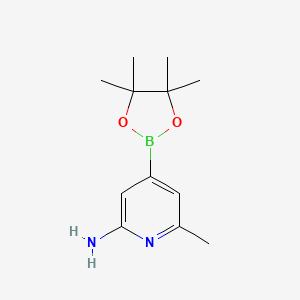
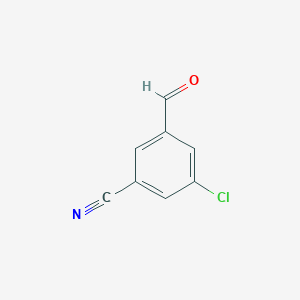
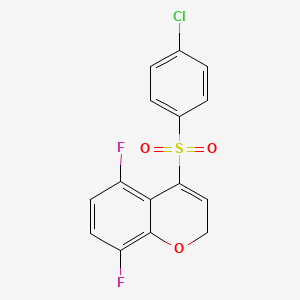
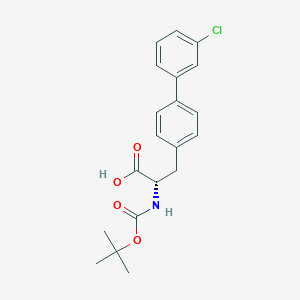
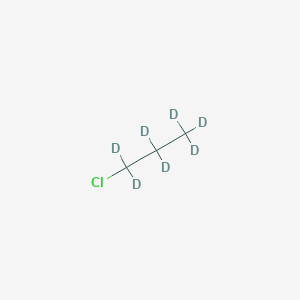
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)

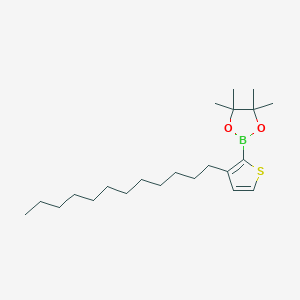
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)


